3,7-Dichloroquinoline-8-carbonitrile 3,7-Dichloroquinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 88347-01-7
VCID: VC14424502
InChI: InChI=1S/C10H4Cl2N2/c11-7-3-6-1-2-9(12)8(4-13)10(6)14-5-7/h1-3,5H
SMILES:
Molecular Formula: C10H4Cl2N2
Molecular Weight: 223.05 g/mol

3,7-Dichloroquinoline-8-carbonitrile

CAS No.: 88347-01-7

Cat. No.: VC14424502

Molecular Formula: C10H4Cl2N2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dichloroquinoline-8-carbonitrile - 88347-01-7

Specification

CAS No. 88347-01-7
Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
IUPAC Name 3,7-dichloroquinoline-8-carbonitrile
Standard InChI InChI=1S/C10H4Cl2N2/c11-7-3-6-1-2-9(12)8(4-13)10(6)14-5-7/h1-3,5H
Standard InChI Key ZKAIPXMHVYCWND-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C10H4Cl2N2\text{C}_{10}\text{H}_4\text{Cl}_2\text{N}_2, with a molar mass of 223.06 g/mol . Its IUPAC name, 3,7-dichloroquinoline-8-carbonitrile, reflects the positions of substituents on the bicyclic quinoline system. X-ray crystallographic studies of related esters, such as ethyl 3,7-dichloroquinoline-8-carboxylate, reveal planar quinoline rings stabilized by π-π stacking interactions (interplanar distances: 3.642–3.716 Å) .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight223.06 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in polar solvents
LogP (Octanol-Water)Estimated 3.2–3.8

Synthesis and Production

Synthetic Pathways

Biological Activity and Applications

Herbicidal Efficacy

3,7-Dichloroquinoline-8-carbonitrile derivatives are potent herbicides. Patent US4717416A demonstrates that postemergence application at 1.0–3.0 kg/ha effectively controls broadleaf weeds by inducing oxidative stress and disrupting metabolic pathways . Field trials of related compounds, such as quinclorac (3,7-dichloroquinoline-8-carboxylic acid), show 90–95% inhibition of barnyard grass (Echinochloa crus-galli) at 300 g/ha .

Mechanism of Action

The nitrile and chlorine substituents enhance bioactivity by increasing lipophilicity and target binding. Studies suggest interaction with plant-specific enzymes, such as acetolactate synthase (ALS), though exact targets remain under investigation .

Table 2: Herbicidal Activity of Selected Derivatives

CompoundTarget WeedEC₅₀ (g/ha)Source
QuincloracBarnyard grass10.37
10a (Pyrazole derivative)Barnyard grass10.53

Recent Developments and Future Directions

Derivative Optimization

Recent work focuses on enhancing selectivity and reducing environmental impact. A 2021 study synthesized 25 pyrazole-containing derivatives, with compound 10a (1,3-dimethyl-1H-pyrazol-5-yl ester) showing herbicidal efficacy equal to quinclorac at half the dosage (150 g/ha) .

Crystallographic Advances

X-ray diffraction analyses of ethyl and propyl esters reveal stabilization via intermolecular hydrogen bonds (C–H⋯N) and π-π interactions, informing drug design strategies .

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